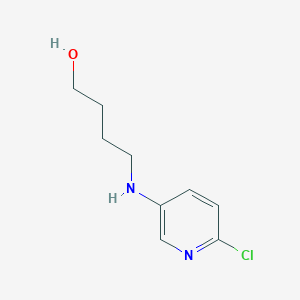
Chloro(cyclopropyl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(cyclopropyl)mercury is an organomercury compound that features a cyclopropyl group bonded to a mercury atom, with a chlorine atom also attached to the mercury
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chloro(cyclopropyl)mercury typically involves the reaction of cyclopropylmagnesium chloride with mercuric chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
Cyclopropylmagnesium chloride+Mercuric chloride→this compound+Magnesium chloride
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include ensuring the availability of high-purity reagents and maintaining strict control over reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Chloro(cyclopropyl)mercury can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The mercury center can participate in redox reactions, altering its oxidation state.
Addition Reactions: The cyclopropyl ring can open up under certain conditions, leading to the formation of new compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone, which can replace the chlorine atom with iodine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide can be used to oxidize the mercury center.
Reduction Reactions: Reducing agents like sodium borohydride can reduce the mercury center.
Major Products Formed
Substitution Reactions: Products include cyclopropylmercury iodide.
Oxidation Reactions: Products include mercuric oxide derivatives.
Reduction Reactions: Products include elemental mercury and cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
Chloro(cyclopropyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.
Biology: It can be used to study the effects of organomercury compounds on biological systems.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of its interactions with biological molecules.
Industry: It may be used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which chloro(cyclopropyl)mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The cyclopropyl group can participate in ring-opening reactions, while the mercury center can form bonds with sulfur-containing biomolecules, disrupting their function. This dual reactivity makes it a versatile compound in both chemical and biological contexts.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopropylmercury chloride
- Cyclopropylmercury bromide
- Cyclopropylmercury iodide
Uniqueness
Chloro(cyclopropyl)mercury is unique due to the presence of both a cyclopropyl group and a chlorine atom bonded to the mercury center. This combination imparts distinct reactivity patterns compared to other organomercury compounds, making it valuable for specific synthetic and research applications.
Propiedades
Número CAS |
88947-44-8 |
|---|---|
Fórmula molecular |
C3H5ClHg |
Peso molecular |
277.12 g/mol |
Nombre IUPAC |
chloro(cyclopropyl)mercury |
InChI |
InChI=1S/C3H5.ClH.Hg/c1-2-3-1;;/h1H,2-3H2;1H;/q;;+1/p-1 |
Clave InChI |
YRPJQRHXOXCBJR-UHFFFAOYSA-M |
SMILES canónico |
C1CC1[Hg]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[2-(4-Tert-butylphenyl)-2-(dimethylamino)ethyl]amino}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14132607.png)

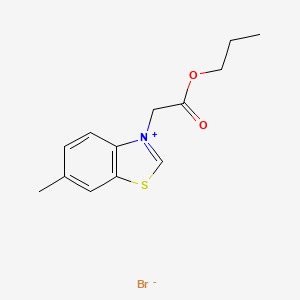
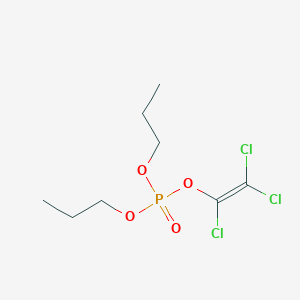
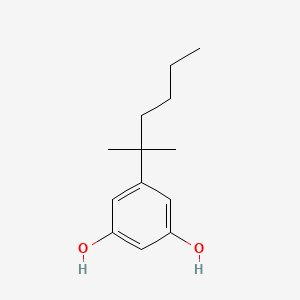
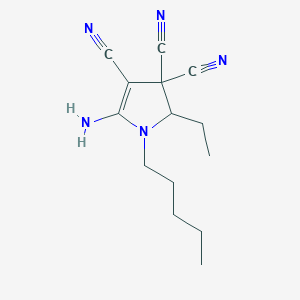
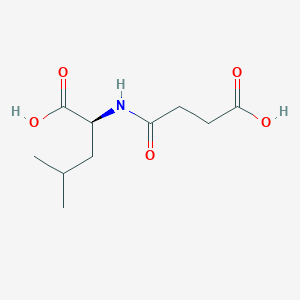
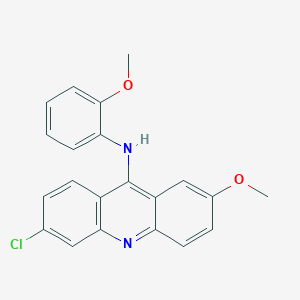
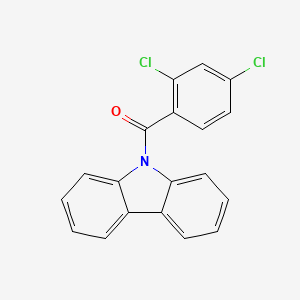
![Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans-](/img/structure/B14132677.png)
![6-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B14132685.png)
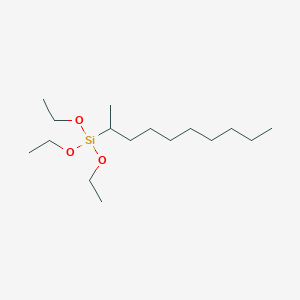
![Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans-](/img/structure/B14132701.png)
